Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate
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Overview
Description
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C12H16NO4PS and a molecular weight of 301.3 g/mol This compound is known for its unique structure, which includes a benzo[d]thiazole ring substituted with a hydroxy group and a phosphonate ester group
Preparation Methods
The synthesis of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate typically involves the reaction of 6-hydroxybenzo[d]thiazole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphite derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group or the phosphonate ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. For instance, it has been shown to elevate the activities of serine protease (SspA) and cysteine protease staphopain B (SspB) in Staphylococcus aureus, leading to the disruption of biofilms . This interaction likely involves docking with the enzymes and altering their activity, thereby preventing biofilm formation and promoting the breakdown of existing biofilms.
Comparison with Similar Compounds
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate can be compared with other similar compounds, such as:
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: This compound also exhibits anti-biofilm properties but differs in its ester groups, which can affect its solubility and reactivity.
Diphenyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Similar in structure but with phenyl groups instead of ethyl groups, which may influence its chemical behavior and applications.
Properties
Molecular Formula |
C12H16NO4PS |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C12H16NO4PS/c1-3-16-18(15,17-4-2)8-12-13-10-6-5-9(14)7-11(10)19-12/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
UCIVMVJZVBPGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC2=C(S1)C=C(C=C2)O)OCC |
Origin of Product |
United States |
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